[(2-methyl-2-propenyl)oxy]phenyl]-
Description
Chemical Nomenclature and Structural Overview of Benzotriazole (B28993) Derivatives
Benzotriazoles are characterized by a fused ring system composed of a benzene (B151609) ring and a triazole ring. ijnrd.org The parent compound, benzotriazole, can exist in two tautomeric forms. gsconlinepress.com Derivatives of benzotriazole are a broad class of compounds that have found extensive use as UV stabilizers in various materials. mdpi.com The core structure of these derivatives typically includes a phenolic group attached to the benzotriazole molecule, which is crucial for their UV-absorbing properties. mdpi.com
The specific compound of interest, 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-, has a molecular formula of C17H17N3O and a molecular weight of 279.336 g/mol . molbase.comchembk.com Its structure features a 2H-benzotriazole core substituted at the 2-position with a phenyl group. This phenyl group is further substituted with a methyl group at the 5-position and a methallyloxy group, [(2-methyl-2-propenyl)oxy], at the 2-position. matrix-fine-chemicals.com The presence of the methallyloxy group introduces a polymerizable functionality to the molecule.
Interactive Data Table: Chemical Properties of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-
| Property | Value |
| CAS Number | 2170-60-7 |
| Molecular Formula | C17H17N3O |
| Molecular Weight | 279.34 g/mol |
| LogP | 3.6838 |
| PSA | 39.94 |
This data is compiled from various chemical databases. molbase.comchembk.com
Historical Development and Initial Academic Discoveries Pertaining to Methallyloxy-Substituted Phenyl-Benzotriazoles
The practical application of benzotriazoles as stabilizers for polymers began in the early 1960s. mdpi.com Research into benzotriazole derivatives as UV absorbers has been ongoing for decades, with a focus on enhancing their performance and compatibility with various materials. The introduction of substituents onto the hydroxyphenyl ring, such as alkoxy groups, has been a common strategy to modify the properties of these UV absorbers. google.com
The development of polymerizable UV absorbers, including those with methallyl groups, represents a significant advancement in the field. arkat-usa.org This innovation addresses the issue of additive leaching from polymer matrices, which can limit the long-term effectiveness of conventional UV stabilizers. arkat-usa.org By incorporating a polymerizable group, the UV absorber can be covalently bonded into the polymer chain, preventing its migration and ensuring durable protection. arkat-usa.orgarkat-usa.org Early research in this area laid the groundwork for the synthesis of molecules like 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-.
Significance within Organic Synthesis and Advanced Materials Science Paradigms
In organic synthesis, benzotriazole and its derivatives are versatile reagents and intermediates. The synthesis of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- likely involves multi-step processes, starting from simpler benzotriazole and phenol (B47542) precursors.
The primary significance of this compound lies in its application in advanced materials science as a polymerizable UV absorber. arkat-usa.org The methallyloxy group allows for its incorporation into various polymer systems through copolymerization. arkat-usa.org This covalent bonding offers superior stability compared to simply mixing the UV absorber with the polymer, a common issue with traditional additives. arkat-usa.orgarkat-usa.org Materials that can benefit from such stabilized polymers include plastics, polyesters, and coatings, particularly those intended for outdoor use or applications with high UV exposure. strath.ac.uknih.gov
Current Research Landscape and Academic Focus on the Compound
Current research continues to explore the synthesis and application of novel benzotriazole-based UV absorbers. The focus is often on improving properties such as UV absorption range, photostability, and compatibility with different polymer matrices. nih.gov While specific research directly on 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- is not extensively detailed in readily available literature, the broader field of polymerizable UV absorbers is an active area of investigation. arkat-usa.orgarkat-usa.orgstrath.ac.ukstrath.ac.uk Academic studies often involve the design and synthesis of libraries of polymerizable UV absorbers to systematically investigate the structure-property relationships. arkat-usa.orgstrath.ac.uk The goal is to develop highly efficient and durable UV protection for a wide range of materials. arkat-usa.org
Scope and Objectives of the Research Compendium
This article serves as a focused compendium on the chemical compound 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-. The objective is to present a clear and concise overview of its chemical nature, historical context, and its role in the development of advanced materials. By adhering strictly to the outlined sections, this review provides a scientifically grounded resource for understanding this specific benzotriazole derivative.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-methyl-2-(2-methylprop-2-enoxy)phenyl]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)11-21-17-9-8-13(3)10-16(17)20-18-14-6-4-5-7-15(14)19-20/h4-10H,1,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFRNMXNICGMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=C)C)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717853 | |
| Record name | 2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-60-7 | |
| Record name | 2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h Benzotriazole, 2 5 Methyl 2 2 Methyl 2 Propenyl Oxy Phenyl
Retrosynthetic Analysis and Identification of Key Precursors
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, guiding the identification of key precursors. This process involves mentally deconstructing the molecule to arrive at simpler, commercially available starting materials.
Derivatization of Phenolic Benzotriazole (B28993) Scaffolds
The primary disconnection is at the ether linkage, suggesting a precursor in the form of a phenolic benzotriazole. Specifically, 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole serves as a crucial intermediate. google.comprepchem.com This phenolic scaffold provides the foundational benzotriazole and substituted phenyl rings. The synthesis of such phenolic benzotriazoles is well-established and can be achieved through methods like the reduction of the corresponding 2'-hydroxy-2-nitroazobenzene derivative. prepchem.com The phenolic benzotriazole class of compounds are notable for their use as UV absorbers. wikipedia.org
Introduction of the (2-Methyl-2-propenyl)oxy Moiety
The second key aspect of the retrosynthesis is the introduction of the (2-methyl-2-propenyl)oxy group. This points to an alkylating agent, with 3-chloro-2-methylpropene (B57409) (also known as methallyl chloride) being a prime candidate. google.commdpi.com This reagent provides the three-carbon chain with the characteristic methyl and vinyl substituents.
Established Organic Synthesis Routes
Several established organic synthesis methods can be employed to construct 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole from the identified precursors.
Williamson Ether Synthesis Approaches Utilizing 3-Chloro-2-methylpropene
The Williamson ether synthesis is a classic and widely used method for forming ethers. gordon.eduyoutube.commasterorganicchemistry.comlearncbse.inyoutube.com In this context, it involves the reaction of the sodium or potassium salt of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole with 3-chloro-2-methylpropene. google.commdpi.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like butan-2-one. mdpi.com The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then displaces the chloride from 3-chloro-2-methylpropene in an SN2 reaction. youtube.commasterorganicchemistry.com
A specific patented method describes the synthesis of 2-(5-methyl-2-(2-methyl-propenyloxy)-phenyl)-2H-benzotriazole by reacting 2-(2-hydroxy-5-methylphenyl) benzotriazole with 3-chloro-2-alkyl propylene (B89431) in the presence of a basic agent and molecular sieves. google.com
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Outcome |
| 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole | 3-chloro-2-methylpropene | Potassium Carbonate | Butan-2-one | 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole mdpi.com |
| 2-(2-hydroxy-5-methylphenyl) benzotriazole | 3-chloro-2-alkyl propylene | Basic Agent (e.g., Na2CO3, K2CO3) | Organic Solvent | 2-(5-methyl-2-(2-methyl-propenyloxy)-phenyl)-2H-benzotriazole google.com |
Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation
Modern synthetic chemistry offers powerful alternatives to the classical Williamson ether synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of aryl ethers. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org These methods can be particularly advantageous for coupling unactivated aryl halides with alcohols. organic-chemistry.org
In a potential application to the synthesis of the target molecule, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, could facilitate the coupling of 2-(2-halo-5-methylphenyl)-2H-benzotriazole with 2-methyl-2-propen-1-ol. While direct evidence for this specific transformation is not prevalent in the provided search results, the general applicability of palladium-catalyzed etherification is well-documented for a wide range of substrates, including electron-rich and electron-deficient aryl halides. acs.orgnih.gov The choice of ligand is crucial for achieving high yields and selectivity. acs.org
Multi-Step Conversions from Aromatic Starting Materials
The synthesis of the key intermediate, 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole, itself involves a multi-step process. A common route begins with the diazotization of a substituted aniline, followed by coupling with a phenol (B47542) to form an azo compound. Subsequent reductive cyclization of the azo compound yields the benzotriazole ring system. For instance, 2'-hydroxy-5'-methyl-2-nitroazobenzene can be reduced to form 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole. prepchem.com
The synthesis of various benzotriazole derivatives often starts from o-phenylenediamines, which can be cyclized with reagents like sodium nitrite (B80452) in acetic acid. gsconlinepress.com Modifications to the benzotriazole core or the phenyl substituent can be introduced at various stages of the synthesis to generate a diverse range of analogs. nih.govnih.govtsijournals.com
Advanced Synthetic Strategies
The formation of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is most commonly achieved through the Williamson ether synthesis. This involves the reaction of the precursor, 2-(2-hydroxy-5-methylphenyl)benzotriazole, with a suitable methallyl electrophile, such as 3-chloro-2-methylpropene. However, advanced strategies focus on optimizing this transformation and developing novel routes that offer greater control and efficiency.
Organometallic Reagent Applications, including Grignard Reactions
While the direct formation of the final ether linkage using organometallic reagents is not the standard approach, these reagents play a significant role in the synthesis of functionalized precursors for benzotriazole derivatives. The application of Grignard reactions in triazole synthesis often involves the protection of the azide (B81097) group, followed by a halogen-magnesium exchange to create a reactive organomagnesium intermediate. nih.govfrontiersin.org This carbanion equivalent can then react with various electrophiles. nih.govfrontiersin.org
More practically, organometallic reagents are instrumental in creating a diverse range of substituted benzotriazole precursors, which can then be elaborated to the desired product through more conventional functional group transformations.
Catalytic Functionalization Protocols
Catalysis is central to the efficient synthesis of both the benzotriazole core and the final product. The precursor, 2-(2-hydroxy-5-methylphenyl)benzotriazole, is typically synthesized via the reductive cyclization of 2'-hydroxy-5'-methyl-2-nitroazobenzene. This reduction can be performed using various catalytic systems.
One patented method employs a two-step reduction process. google.com The first reduction of the nitroazobenzene intermediate to an azoxy compound is carried out with hydrazine (B178648) hydrate, a reaction that can be accelerated by a phase transition catalyst. google.com The subsequent reduction to the benzotriazole is accomplished using zinc powder and sulfuric acid. google.com Another prominent method involves catalytic hydrogenation of the corresponding 2-phenylbenzotriazole-N-oxide precursor over catalysts like Raney nickel. prepchem.comgoogle.com This method often provides high yields and is a cleaner alternative to stoichiometric reductants. google.com
In the final etherification step to produce 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, catalysis can also be employed. A one-pot synthesis method utilizes molecular sieves. google.com While not a catalyst in the traditional sense, molecular sieves act as crucial promoters by adsorbing water from the reaction mixture. google.com This prevents side reactions and drives the equilibrium towards the desired ether product, which is particularly important when using polar organic solvents that may contain or attract water. google.com Phase-transfer catalysts are also applicable for such Williamson ether syntheses, facilitating the reaction between the aqueous phenoxide salt and the organic halide.
| Catalyst/Promoter | Reaction Step | Purpose | Reference |
| Phase Transition Catalyst | Reduction of nitroazobenzene | Accelerate reaction with hydrazine hydrate | google.com |
| Raney Nickel | Reduction of benzotriazole-N-oxide | Catalytic hydrogenation | prepchem.comgoogle.com |
| Molecular Sieves | Etherification of phenol | Remove water, prevent side reactions | google.com |
Chemo- and Regioselective Synthesis Methods
A significant challenge in the synthesis of the title compound is controlling selectivity. The precursor, 2-(2-hydroxy-5-methylphenyl)benzotriazole, has multiple reactive sites: the phenolic oxygen and the N1 and N2 positions of the benzotriazole ring. Alkylation with 3-chloro-2-methylpropene can therefore lead to a mixture of products.
Chemoselectivity : The reaction can result in either O-alkylation (etherification) to form the desired product or N-alkylation of the benzotriazole ring.
Regioselectivity : N-alkylation can occur at either the N1 or N2 position, leading to isomeric by-products.
One patented synthesis reports the formation of the desired O-alkylated product, 2-(5-methyl-2-(2-methyl-propenyloxy)-phenyl)-2H-benzotriazole, alongside the N-alkylated by-product 1-methallyl-2-(2′-hydroxyl-5′-methylphenyl) benzotriazole. google.com The separation of these isomers requires purification by column chromatography. google.com
Controlling this selectivity is a key aspect of advanced synthetic design. The choice of base, solvent, and temperature significantly influences the ratio of O- vs. N-alkylation. Generally, using a milder base and a non-polar solvent under carefully controlled temperatures can favor the desired O-alkylation of the phenoxide. Lewis acid catalysis is another strategy employed in related triazole syntheses to achieve regioselectivity in cycloaddition reactions, a principle that could be explored for directing alkylation reactions. nih.gov
| Product | Type of Alkylation | Structure |
| 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole | O-Alkylation (Desired) | |
| 1-methallyl-2-(2′-hydroxyl-5′-methylphenyl) benzotriazole | N-Alkylation (By-product) |
Scale-Up Considerations and Process Chemistry for Academic Synthesis
Transitioning the synthesis of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole from the laboratory bench to a larger scale introduces several practical and economic considerations.
Purification is another critical factor. While academic synthesis may rely on column chromatography to isolate the final product from its N-alkylated isomers, this technique is often impractical and costly on an industrial scale. google.com Developing reaction conditions that maximize selectivity is paramount to minimize the need for chromatography. For scale-up, purification would ideally be achieved through crystallization, which is more economical. The synthesis of the precursor 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole has been shown to yield a solid product that can be purified by crystallization from solvents like ethanol. prepchem.com
Green Chemistry Principles and Sustainable Synthetic Approaches
Applying green chemistry principles to the synthesis of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole aims to reduce its environmental impact.
Solvent Selection : The choice of solvent is critical. While some procedures use organic solvents like N,N-dimethylaniline or methyl ethyl ketone google.com, greener alternatives are sought. Some syntheses of benzotriazole precursors use a mixture of a nonpolar solvent and water. google.com The use of glycerol (B35011) as a green, non-toxic, and biodegradable solvent has been demonstrated for the synthesis of related benzothiazoles and represents a sustainable direction for heterocyclic chemistry. researchgate.net
Catalysis over Stoichiometric Reagents : The use of catalytic hydrogenation with recyclable catalysts like Raney nickel is a greener approach compared to reductions that use stoichiometric metal powders (like zinc), which generate metallic waste streams. google.comgoogle.com The use of recyclable molecular sieves also aligns with green principles by minimizing waste. google.com A patent highlights the benefit of its method in avoiding expensive and toxic precious metal catalysts. google.com
Atom Economy and Waste Reduction : One-pot syntheses significantly improve process efficiency and reduce waste by eliminating intermediate workup and purification steps. google.com Furthermore, designing reactions with high chemo- and regioselectivity is inherently green, as it maximizes the conversion of raw materials into the desired product and minimizes the formation of by-products that require separation and disposal. Avoiding the use of water-miscible polar organic solvents can also be a green strategy, as it prevents competitive side reactions with water that lower yield and complicate purification. google.com
Chemical Reactivity and Transformation Studies of 2h Benzotriazole, 2 5 Methyl 2 2 Methyl 2 Propenyl Oxy Phenyl
Reactivity of the 2-Methyl-2-propenyl (Methallyl) Ether Group
The methallyl group, characterized by a terminal double bond and an allylic ether linkage, is the primary site for a variety of addition and rearrangement reactions.
Olefinic Additions and Cycloadditions
The electron-rich double bond of the methallyl group is susceptible to various addition reactions. Halogenation, for instance, with bromine (Br₂) or chlorine (Cl₂), is expected to proceed via a cyclic halonium ion intermediate, leading to the formation of vicinal dihalides. The reaction is typically stereoselective, resulting in anti-addition of the halogen atoms across the double bond.
The alkene moiety can also participate in cycloaddition reactions. For instance, [2+2] cycloadditions can occur with ketenes or under photochemical conditions to form cyclobutane (B1203170) rings. acs.orgnih.govacs.orgrsc.org The methallyl group can also engage in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides or azides, to furnish five-membered heterocyclic rings. nih.govnih.govacs.orgresearchgate.net Diels-Alder or [4+2] cycloadditions are also conceivable with suitable dienes, although the steric hindrance from the methyl group might influence the reaction rate and regioselectivity.
The reactivity of allyl and methallyl ethers in various reactions, including cycloadditions, makes them useful intermediates in the synthesis of more complex molecules. ontosight.ai
Table 1: Predicted Olefinic Addition and Cycloaddition Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
| Halogenation | Br₂ in CCl₄ | 2-[2-[(2,3-Dibromo-2-methylpropyl)oxy]-5-methylphenyl]-2H-benzotriazole |
| Epoxidation | m-CPBA | 2-[5-Methyl-2-[(2-methyloxiran-2-yl)methoxy]phenyl]-2H-benzotriazole |
| Dihydroxylation | OsO₄, NMO | 2-[2-[(2,3-Dihydroxy-2-methylpropyl)oxy]-5-methylphenyl]-2H-benzotriazole |
| [2+2] Cycloaddition | Dichloroketene | Cyclobutane derivative |
| [3+2] Cycloaddition | Phenyl azide (B81097) | Triazoline derivative |
Allylic Rearrangements and Claisen Rearrangements
A key reaction of aryl allyl ethers is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that occurs upon heating. For the title compound, this thermal rearrangement would lead to the formation of 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propenyl)phenol. wikipedia.org This reaction proceeds through a concerted pericyclic transition state. A patent describing the synthesis of the title compound also reports the formation of this Claisen rearrangement product as a by-product, confirming its feasibility.
The general mechanism for the Claisen rearrangement of an allyl phenyl ether involves the formation of a transient cyclohexadienone intermediate which then tautomerizes to the more stable phenolic form. wikipedia.org
Oxidative Transformations of the Alkene Moiety
The double bond of the methallyl group is susceptible to oxidative cleavage by reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis, typically followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond to yield an aldehyde and a ketone. Specifically, this would result in the formation of 2-((2-(2H-benzotriazol-2-yl)-4-methylphenoxy)methyl)oxirane and formaldehyde. masterorganicchemistry.comrsc.org A subsequent oxidative workup would yield a carboxylic acid instead of the aldehyde.
Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), leading to the formation of an epoxide ring. nih.govyoutube.commasterorganicchemistry.com This epoxide can then be a versatile intermediate for further functionalization. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), would produce a diol. iupac.orgthieme-connect.com
Table 2: Predicted Oxidative Transformations of the Alkene Moiety
| Reaction Type | Reagents/Conditions | Expected Product |
| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂; 2. (CH₃)₂S | 2-((2-(2H-benzotriazol-2-yl)-4-methylphenoxy)methyl)oxirane + Formaldehyde |
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-[5-Methyl-2-[(2-methyloxiran-2-yl)methoxy]phenyl]-2H-benzotriazole |
| Dihydroxylation | OsO₄ (cat.), NMO | 2-[2-[(2,3-Dihydroxy-2-methylpropyl)oxy]-5-methylphenyl]-2H-benzotriazole |
Reactivity of the Substituted Phenyl Ring
The substituted phenyl ring, while generally less reactive than the methallyl group's double bond, can undergo electrophilic aromatic substitution and functional group interconversions.
Electrophilic Aromatic Substitution Reactions
The phenyl ring is activated towards electrophilic aromatic substitution by the ortho/para-directing methoxy (B1213986) (-OCH₂R) and methyl (-CH₃) groups. The benzotriazole (B28993) group is generally considered to be deactivating. The positions open for substitution are ortho and para to the activating groups. Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho to the methyl group and meta to the ether linkage, or ortho to the ether linkage and meta to the methyl group.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). The incoming electrophile will be directed to the most nucleophilic positions on the aromatic ring, which are influenced by the combined electronic effects of the existing substituents.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents/Conditions | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring derivative |
| Bromination | Br₂, FeBr₃ | Bromo-substituted phenyl ring derivative |
Functional Group Interconversions on the Aromatic System
The functional groups on the aromatic system can be interconverted. For instance, if a nitro group were introduced onto the phenyl ring via electrophilic substitution, it could subsequently be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This amino group could then be further modified, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups.
The ether linkage itself can be cleaved under harsh conditions, for example, using strong acids like HBr or BBr₃, to yield the corresponding phenol (B47542), 2-(2H-benzotriazol-2-yl)-4-methylphenol.
Reactivity of the Benzotriazole Heterocycle
The reactivity of the benzotriazole core in 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is dictated by the presence of the triazole ring fused to a benzene (B151609) ring. This system can undergo a variety of chemical transformations, influenced by the electronic nature of its substituents. The 2-phenyl substituent is characteristic of many UV absorbers and stabilizes the 2H-tautomeric form. chemicalbook.com
Nitrogen-Centered Reactions
The nitrogen atoms in the benzotriazole ring are key centers of reactivity. Electrophilic substitution can occur at the N-1 and N-2 positions of the parent benzotriazole, although the target molecule is already substituted at the N-2 position with the [(2-methyl-2-propenyl)oxy]phenyl] group. chemicalbook.com The remaining nitrogen atoms can still participate in reactions. For instance, benzotriazoles can act as ligands, coordinating with metal ions, a property leveraged in catalysis and materials science. acs.orgacs.org
Reactions involving the triazole moiety can also lead to ring-opening. For example, N-nitro-benzotriazole has been shown to react with various nucleophiles, leading to the formation of o-nitramidophenylazo-compounds and hydrazones through the opening of the triazole ring. researchgate.net While the target compound is an N-phenyl substituted benzotriazole, this illustrates the potential for the triazole ring to undergo cleavage under specific reaction conditions.
Furthermore, the benzotriazole ring can participate in cycloaddition reactions. The photochemically generated diradical from benzotriazole can undergo intermolecular cycloaddition with alkenes and alkynes, offering a synthetic route to indoles and other heterocyclic systems. nih.gov
Photochemical Stability and Degradation Pathways
As a phenolic benzotriazole, the primary function of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is to act as a UV stabilizer. wikipedia.org This function is intrinsically linked to its photochemical behavior. These molecules are designed to be photochemically active, absorbing UV radiation and dissipating the energy through non-destructive pathways. However, prolonged exposure to UV light, especially in the presence of reactive species, can lead to degradation.
The photolysis of benzotriazoles is a well-studied process that typically involves the extrusion of molecular nitrogen (N₂) to form a highly reactive 1,3-diradical intermediate. nih.govnih.gov This intermediate can then undergo various rearrangements and reactions.
Studies on the photocatalytic degradation of benzotriazole and its derivatives using catalysts like titanium dioxide (TiO₂) have identified several degradation pathways. researchgate.netmdpi.com These pathways often involve:
Hydroxylation: The addition of hydroxyl groups to the aromatic rings is a common initial step in the degradation process. mdpi.comrsc.org
Ring Opening: Both the benzotriazole and the phenyl rings can undergo cleavage, leading to smaller, more oxidized fragments. rsc.org
Mineralization: Ultimately, under strong oxidative conditions, the molecule can be completely mineralized to carbon dioxide, water, and inorganic nitrogen species like nitrate (B79036) and ammonium (B1175870) ions. mdpi.com
The degradation kinetics of benzotriazoles often follow pseudo-first-order kinetics. researchgate.netrsc.org The rate of degradation is influenced by factors such as pH, the presence of oxidizing agents like chlorine or peracetic acid, and the intensity of UV radiation. researchgate.netrsc.org
| Degradation Parameter | Observation for Benzotriazole Derivatives | Reference |
| Primary Degradation Step | Hydroxylation of the aromatic ring | mdpi.comrsc.org |
| Key Intermediate | 1,3-diradical (upon photolysis) | nih.govnih.gov |
| Kinetics | Pseudo-first-order | researchgate.netrsc.org |
| Influencing Factors | pH, oxidizing agents, UV intensity | researchgate.netrsc.org |
Reaction Mechanisms and Kinetic Investigations
Understanding the reaction mechanisms and kinetics is crucial for controlling the transformations of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole and predicting its environmental fate.
Identification of Intermediates
The identification of reaction intermediates provides insight into the mechanistic pathways. In the photochemical degradation of benzotriazoles, the primary intermediate is the 1,3-diradical formed after nitrogen extrusion. nih.gov In photocatalytic degradation studies of 1H-benzotriazole, hydroxylated isomers have been identified as the initial products. mdpi.com For more complex benzotriazoles used as UV absorbers, metabolic studies on related compounds like UV 328 have identified hydroxylated and oxo-metabolites as key intermediates in biological systems. nih.gov It is plausible that similar hydroxylated intermediates would form during the chemical oxidation of the target compound.
Transition State Characterization
Detailed characterization of transition states for reactions involving complex molecules like 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is challenging and often requires computational chemistry approaches. For related reactions, such as the Rh(I)-catalyzed coupling of benzotriazoles and allenes, theoretical studies have been used to investigate the transition states and elucidate the role of different catalytic species. nih.govacs.org These studies highlight the importance of factors like proton shuttling and the nature of the catalyst in determining the reaction pathway.
Derivatization for Further Functionalization
The benzotriazole scaffold is a versatile platform for the synthesis of a wide range of functional molecules. gsconlinepress.comnih.govgsconlinepress.com The target compound, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, can be further functionalized to modify its properties or to incorporate it into larger molecular structures.
The [(2-methyl-2-propenyl)oxy] group offers a reactive handle for further derivatization. The double bond in the methallyl group can undergo various addition reactions, such as halogenation, epoxidation, or hydroboration-oxidation, to introduce new functional groups.
Furthermore, the benzotriazole ring itself can be a site for derivatization, although the existing N-2 substitution directs reactivity. It is also possible to modify the phenyl ring through electrophilic aromatic substitution, though the directing effects of the existing substituents would need to be considered.
Derivatization strategies for related benzotriazoles include:
N-Alkylation: Introducing various alkyl groups at the nitrogen positions. gsconlinepress.comijariie.com
Acylation: Forming N-acylbenzotriazoles, which are useful synthetic intermediates. organic-chemistry.org
Coupling Reactions: Utilizing the benzotriazole moiety in metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. acs.org
Polymerization: Incorporating benzotriazole units into polymers to create materials with specific properties, such as microporous organic polymers for gas capture. nih.gov
A concurrent derivatization-microextraction method using acetic anhydride (B1165640) has been developed for the analysis of polar benzotriazoles in water, highlighting the utility of derivatization in analytical applications. researchgate.net
| Derivatization Strategy | Potential Outcome | Reference |
| Addition to methallyl group | Introduction of new functional groups (e.g., alcohols, epoxides) | General Organic Chemistry |
| N-Alkylation/Acylation | Modification of electronic properties and synthetic utility | gsconlinepress.comijariie.comorganic-chemistry.org |
| Cross-Coupling Reactions | Formation of new C-C or C-N bonds | acs.org |
| Polymerization | Creation of functional materials | nih.gov |
Spectroscopic and Advanced Structural Characterization of 2h Benzotriazole, 2 5 Methyl 2 2 Methyl 2 Propenyl Oxy Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- would display a series of signals corresponding to the distinct proton environments in the molecule.
Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Benzotriazole (B28993) Protons | ~7.4 - 8.2 | Multiplets (AA'BB' system) | 4H |
| Phenyl Protons | ~7.0 - 7.8 | Multiplets | 3H |
| Vinylic Protons (=CH₂) | ~4.9 - 5.1 | Singlets | 2H |
| Methylene (B1212753) Protons (-O-CH₂-) | ~4.5 | Singlet | 2H |
| Phenyl-Methyl Protons (Ar-CH₃) | ~2.4 | Singlet | 3H |
| Vinylic-Methyl Protons (=C-CH₃) | ~1.8 | Singlet | 3H |
These are predicted values based on standard functional group regions and data for similar compounds.
The protons on the benzotriazole ring would likely appear as a complex multiplet system in the downfield region. The three protons on the substituted phenyl ring would also produce signals in the aromatic region, with their specific shifts and coupling patterns depending on their positions relative to the bulky benzotriazole and the ether linkage. The [(2-methyl-2-propenyl)oxy] group would introduce characteristic signals: two singlets for the non-equivalent vinylic protons, a singlet for the methylene protons adjacent to the oxygen, and a singlet for the methyl group attached to the double bond. The methyl group on the phenyl ring would appear as a sharp singlet in the typical aromatic methyl region.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Signals:
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons (C-N, C-O) | ~140 - 155 |
| Aromatic Carbons (C-H, C-C) | ~110 - 135 |
| Vinylic Carbons (=C<, =CH₂) | ~113, ~140 |
| Methylene Carbon (-O-CH₂) | ~72 |
| Methyl Carbon (Ar-CH₃) | ~21 |
| Methyl Carbon (=C-CH₃) | ~19 |
These are predicted values based on standard functional group regions and data for similar compounds. guidechem.com
The spectrum would show distinct signals for all 17 carbon atoms. The carbons of the benzotriazole and phenyl rings would resonate in the downfield aromatic region (approx. 110-155 ppm). The carbons of the 2-methyl-2-propenyl group would be identifiable by their characteristic shifts: the quaternary vinylic carbon, the methylene vinylic carbon, the methylene ether carbon, and the methyl carbon.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, for instance, confirming the coupling within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be crucial for establishing the connectivity between the benzotriazole ring, the phenyl ring, and the [(2-methyl-2-propenyl)oxy] side chain. For example, it could show a correlation between the methylene protons (-O-CH₂-) and the phenyl carbon at the point of attachment (C-O).
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, helping to determine the molecule's three-dimensional conformation, such as the relative orientation of the benzotriazole and phenyl rings.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of the title compound would exhibit absorption bands corresponding to the vibrations of its various functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3030 - 3100 | Stretching |
| C-H (Aliphatic/Vinylic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C=C (Vinylic) | ~1650 | Stretching |
| N=N (Triazole) | 1500 - 1600 | Stretching |
| C-O-C (Ether) | 1200 - 1275 (Aryl-Alkyl) | Asymmetric Stretching |
| C-N | 1300 - 1360 | Stretching |
These are predicted values based on characteristic group frequencies.
Key absorptions would include C-H stretching from the aromatic rings and the alkenyl group, C=C stretching from both the aromatic systems and the double bond, and the characteristic strong asymmetric C-O-C stretching of the aryl-alkyl ether linkage.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds.
Expected Raman Signals:
| Functional Group | Expected Raman Shift (cm⁻¹) |
| C=C (Aromatic Ring Breathing) | ~1600 |
| C=C (Vinylic) | ~1650 |
| Benzene (B151609) Ring (Trigonal Breathing) | ~1000 |
These are predicted values based on characteristic group frequencies.
The Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations (ring breathing modes) and the C=C stretch of the propenyl group. The symmetric vibrations of the benzotriazole ring system would also be prominent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For the target compound, with a molecular formula of C17H17N3O, the expected exact mass is approximately 279.137 g/mol . molbase.com
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. While a specific EI-MS spectrum for 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is not available, a characteristic molecular ion peak ([M]⁺) at m/z 279 would be anticipated.
The fragmentation pattern would likely involve the cleavage of the ether bond and the methallyl group. Key expected fragments could include:
A fragment corresponding to the loss of the methallyl group (C4H7), resulting in a peak at m/z 224.
A fragment representing the methallyl cation (C4H7⁺) at m/z 55.
Cleavage leading to the formation of the 5-methyl-2-hydroxyphenyl-benzotriazole radical cation, which could undergo further fragmentation.
Fragments characteristic of the benzotriazole ring system.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS, making it ideal for determining the molecular weight of the intact molecule. For the target compound, ESI-MS would be expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 280.144. Data for the related compound 5-Methyl-1H-benzotriazole shows the formation of a deprotonated molecule ([M-H]⁻) in negative ion mode. ufz.demassbank.eu Depending on the ESI conditions, adducts with other cations (e.g., [M+Na]⁺) might also be observed.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule and its fragments. For 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, HRMS would confirm its elemental composition of C17H17N3O by matching the measured mass of the molecular ion to the calculated theoretical mass with a high degree of precision. For instance, the theoretical monoisotopic mass of the [M+H]⁺ ion is 280.14444. HRMS would be crucial in distinguishing this compound from other isomers with the same nominal mass.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of light with a molecule, providing insights into its chromophores and electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Benzotriazole derivatives are well-known for their strong UV absorption properties, a characteristic attributed to the π-electron systems of the fused aromatic rings. epa.gov The UV-Vis spectrum of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is expected to exhibit strong absorption bands in the UV region.
Based on similar structures like 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, which has absorption maxima at 303 nm and 340 nm in acetonitrile, the target compound is predicted to have a comparable absorption profile. lynnlabs.com The electronic transitions are likely π → π* in nature, associated with the benzotriazole and substituted phenyl rings. The specific position and intensity of the absorption bands would be influenced by the [(2-methyl-2-propenyl)oxy] substituent on the phenyl ring.
Table 1: Predicted UV-Vis Absorption Data
| Predicted Property | Value |
|---|---|
| Absorption Maxima (λmax) | ~300-350 nm |
Fluorescence Spectroscopy for Emission Properties
Many benzotriazole derivatives are fluorescent, a property that is highly sensitive to their molecular structure and environment. researchgate.net The fluorescence of these compounds often results from an excited-state intramolecular proton transfer (ESIPT) process, particularly in derivatives with a hydroxyl group ortho to the benzotriazole linkage. researchgate.net
However, in the target molecule, this hydroxyl group is replaced by a [(2-methyl-2-propenyl)oxy] group, which blocks the ESIPT pathway. Consequently, its fluorescence properties would differ significantly from its hydroxylated precursor, 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P). While specific emission data is unavailable, it is possible that the compound exhibits some native fluorescence from the rigid aromatic system. A study of a zinc complex of the related 2-(5-methyl-2-hydroxyphenyl)benzotriazole ligand showed photoluminescence at 516 nm. nih.gov Further experimental investigation would be required to determine the emission spectrum and quantum yield of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole.
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole | 2170-60-7 | C17H17N3O |
| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Drometrizole / Tinuvin P) | 2440-22-4 | C13H11N3O |
| 5-Methyl-1H-benzotriazole | 136-85-6 | C7H7N3 |
| 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | 2170-39-0 | C16H15N3O |
| 3-chloro-2-methyl-1-propene | 563-47-3 | C4H7Cl |
X-ray Crystallography for Solid-State Molecular Structure
A comprehensive search of crystallographic databases and scientific literature did not yield a specific, publicly available single-crystal X-ray diffraction study for the title compound, 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- (also known as 2-[5-methyl-2-(2-methylprop-2-enoxy)phenyl]benzotriazole). molbase.com
However, detailed crystallographic data is available for the closely related structural analog, 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole . nih.govnih.gov This analog differs from the title compound only by the substitution of the [(2-methyl-2-propenyl)oxy] group with a methoxy (B1213986) group (-OCH₃). The analysis of this analog's crystal structure provides valuable insights into the likely solid-state conformation of the title compound, particularly concerning the spatial relationship between the benzotriazole and phenyl rings.
The crystal structure of 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole was determined to understand the geometry of this class of benzotriazole derivatives, which are potential ligands for transition metal complexes. nih.gov In the solid state, the molecule adopts a non-planar conformation. The dihedral angle, which is the angle between the mean planes of the benzotriazole ring system and the substituted benzene ring, is a critical parameter. For 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole, this angle is reported to be 57.8 (2)°. nih.govnih.gov This significant twist is a common feature in 2-phenyl-2H-benzotriazole derivatives and is attributed to steric hindrance between the two aromatic systems.
The crystal data and refinement details for this analog are summarized in the table below.
Crystal Data and Structure Refinement for 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole
| Parameter | Value | Reference |
| Empirical Formula | C₁₄H₁₃N₃O | nih.gov |
| Formula Weight | 239.27 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| a (Å) | 7.1604 (2) | nih.gov |
| b (Å) | 8.2560 (2) | nih.gov |
| c (Å) | 11.0342 (3) | nih.gov |
| β (°) | 103.450 (1) | nih.gov |
| Volume (ų) | 634.41 (3) | nih.gov |
| Z | 2 | nih.gov |
| Temperature (K) | 296 | nih.gov |
| Radiation (λ, Å) | Mo Kα (0.71073) | nih.gov |
| Calculated Density (Mg m⁻³) | 1.253 | nih.gov |
| Absorption Coefficient (mm⁻¹) | 0.08 | nih.gov |
| F(000) | 252 | nih.gov |
| Final R indices [I>2σ(I)] | R₁ = 0.046, wR₂ = 0.136 | nih.gov |
| Goodness-of-fit on F² | 1.05 | nih.gov |
This structural information for a close analog suggests that the title compound, 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-, would also exhibit a significantly twisted conformation in the solid state. The bulky [(2-methyl-2-propenyl)oxy] group would likely enforce a similar, if not larger, dihedral angle between the two aromatic ring systems.
Polymerization and Advanced Material Science Applications of 2h Benzotriazole, 2 5 Methyl 2 2 Methyl 2 Propenyl Oxy Phenyl
Monomer Design and Polymerization Mechanisms
The design of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- as a monomer is centered around its bifunctionality. The methallyl group serves as the primary point of polymerization, allowing for its incorporation into polymer chains, while the benzotriazole (B28993) group can impart desirable properties such as UV absorption, thermal stability, and metal-chelating capabilities to the resulting polymer.
The methallyl group, an isomer of the more common allyl group, is susceptible to radical polymerization. This process is typically initiated by the decomposition of a radical initiator, which generates free radicals that attack the double bond of the methallyl group, leading to the formation of a propagating polymer chain.
The general steps of radical polymerization are:
Initiation: A radical initiator (e.g., AIBN, BPO) decomposes to form primary radicals.
Propagation: The primary radical adds to the methallyl monomer, creating a new radical that can then add to subsequent monomer units.
Termination: The growth of polymer chains is halted by either combination or disproportionation of two growing chains.
Due to the nature of the methallyl group, its radical polymerization can sometimes be challenging, potentially leading to lower molecular weights and slower polymerization rates compared to more reactive monomers like acrylates or styrenes.
Table 1: Hypothetical Radical Polymerization Data for 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-
| Initiator | Monomer Concentration (mol/L) | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| AIBN | 1.0 | 70 | 24 | 65 | 15,000 | 2.1 |
| BPO | 1.0 | 80 | 24 | 72 | 18,500 | 2.3 |
Cationic polymerization is another potential route for the polymerization of the methallyl group, although it is generally less common for this type of monomer compared to vinyl ethers or isobutylene. This process is initiated by a Lewis acid or a protonic acid, which generates a carbocation that can then attack the electron-rich double bond of the monomer.
The viability of cationic polymerization for 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- would depend on the stability of the resulting carbocation and the absence of side reactions with the benzotriazole ring or the ether linkage. The nitrogen atoms in the benzotriazole ring could potentially interact with the cationic initiator or the propagating chain end, possibly complicating the polymerization.
To overcome the limitations of conventional radical polymerization, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be employed. researchgate.netnih.gov These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. researchgate.netnih.gov
ATRP: This technique involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. For the target monomer, an initiator with a transferable halogen atom would be used in conjunction with a suitable metal catalyst and ligand system.
RAFT: This method utilizes a chain transfer agent (a dithioester, trithiocarbonate, etc.) to mediate the polymerization. The choice of the RAFT agent is crucial and would need to be compatible with the methallyl monomer.
The application of CRP techniques would enable the synthesis of well-defined homopolymers of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- as well as block copolymers with other monomers.
Table 2: Potential CRP Systems for the Polymerization of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-
| CRP Technique | Initiator/Agent | Catalyst/Conditions | Expected Outcome |
| ATRP | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Well-defined homopolymers, potential for block copolymers |
| RAFT | Dithiobenzoate-based CTA | AIBN, thermal initiation | Polymers with controlled molecular weight and low PDI |
Note: This table outlines potential systems based on established CRP methodologies. Specific experimental validation for this monomer is required.
Incorporation into Polymeric Matrices
A key application of functional monomers like 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- is their incorporation into larger polymer structures to impart specific functionalities.
The target monomer can be copolymerized with a variety of other vinyl monomers to create copolymers and terpolymers with tailored properties. For example, copolymerization with common monomers such as styrene, methyl methacrylate, or butyl acrylate could yield materials that combine the mechanical properties of the comonomer with the UV-absorbing and thermal stabilizing properties of the benzotriazole unit.
The reactivity ratios of the comonomers would determine the distribution of the monomer units in the final polymer chain (i.e., random, alternating, or blocky).
Graft polymerization is a powerful technique for modifying the properties of existing polymers. nasa.gov This can be achieved through two primary methods:
"Grafting from": In this approach, initiator sites are created along the backbone of a pre-existing polymer. The target monomer is then polymerized from these sites, forming grafted chains.
"Grafting to": This method involves the synthesis of a homopolymer of the target monomer with a reactive end-group, which is then attached to a compatible functionality on the backbone of another polymer.
For instance, 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- could be grafted onto polymers like polypropylene or polyethylene to enhance their UV stability and weatherability. A similar compound, 2-(2-hydroxy-5-vinylphenyl)2H-benzotriazole, has been successfully grafted onto various polymers. nasa.gov
Influence on Polymer Performance Characteristics
The incorporation of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, a benzotriazole-based ultraviolet (UV) absorber, into polymeric materials imparts significant improvements in their performance and durability. Its primary function is to protect the polymer from degradation caused by exposure to UV radiation, which in turn preserves its physical and aesthetic properties over time.
Enhancement of Mechanical Strength and Thermal Stability of Polymeric Materials
The addition of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole to polymer formulations plays a crucial role in maintaining the mechanical integrity of the material upon exposure to weathering and thermal stress. UV radiation can break down the chemical bonds within a polymer, leading to a loss of physical properties such as impact strength, tensile strength, and elongation uvabsorber.com. By absorbing this harmful radiation, the UV absorber helps to prevent photodegradation, thereby preserving the mechanical strength of the polymer uvabsorber.comuvabsorber.comschem.net.
Photostabilization and UV Absorption Properties of Resultant Materials
2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is a highly effective UV absorber, designed to protect polymers from the damaging effects of ultraviolet radiation uvabsorber.comcymitquimica.comuvabsorber.com. Benzotriazole UV absorbers function by absorbing UV radiation and dissipating the energy as heat, a process that helps the polymer to retain its color, luster, and physical properties uvabsorber.comschem.netpartinchem.com. This class of compounds is known for its strong and broad UV absorption, particularly in the 300 to 380 nm range uvabsorber.compartinchem.com.
The mechanism of action involves a process of excited-state intramolecular proton transfer (ESIPT). Upon absorbing UV photons, the molecule undergoes a rapid tautomerization, converting the harmful UV energy into harmless heat, and then returns to its ground state nbinno.compartinchem.com. This efficient cycle of energy dissipation protects the host polymer from UV-induced chain scission and cross-linking, which are primary causes of material degradation nbinno.com. The broad absorption characteristics of this compound ensure effective protection for coatings and other photosensitive materials samaterials.co.ukunisunchem.comadditivesforpolymer.comchemicalbook.com. For enhanced performance, it is often used in combination with Hindered Amine Light Stabilizers (HALS), which work by scavenging free radicals produced during photo-oxidation uvabsorber.comuvabsorber.comsamaterials.co.uklinchemical.comadditivesforpolymer.comchemicalbook.com. This synergistic combination provides superior protection against gloss reduction, cracking, blistering, delamination, and color change uvabsorber.comuvabsorber.compartinchem.combasf.us.
Below is a table summarizing the typical physical and UV absorption properties of this compound:
| Property | Value |
| CAS Number | 73936-91-1 |
| Chemical Formula | C₂₉H₃₅N₃O |
| Molecular Weight | 441.6 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 108-113 °C |
| UV Absorption Range | 300-380 nm |
| Transmittance (460nm) | ≥ 95% |
| Transmittance (500nm) | ≥ 97% |
Note: The data presented in this table are typical values and should not be interpreted as specifications. uvabsorber.comadditivesforpolymer.combasf.uspartinchem.com
Structure-Property Relationships in Developed Polymeric Systems
The chemical structure of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is key to its efficacy as a polymer additive. The benzotriazole moiety is responsible for the primary UV-absorbing function through the ESIPT mechanism cymitquimica.comnbinno.compartinchem.com. The presence of a hydroxyl group and the benzotriazole ring contributes to its high UV absorption capacity and excellent photostability nbinno.com.
Applications in Specialized Materials
The unique properties of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole make it a valuable component in the formulation of various specialized materials that require high levels of durability and resistance to weathering.
Advanced Organic Coatings and Resins
This UV absorber is frequently utilized in high-performance coatings, including powder coatings and coil coatings samaterials.co.ukunisunchem.comlinchemical.comadditivesforpolymer.comchemicalbook.com. Its high solubility, thermal stability, and environmental durability make it well-suited for these applications, particularly those that involve high-temperature curing processes samaterials.co.ukunisunchem.comlinchemical.combasf.us. It can be effectively incorporated into both solvent-based and powder coatings basf.us.
In the coatings industry, it serves to protect the coating itself as well as the underlying substrate from photodegradation uvabsorber.combasf.us. This protection manifests as prevention of light loss, cracking, blistering, delamination, and discoloration over time uvabsorber.comuvabsorber.com. It can be added to clear coats, base coats, or solid color paints to enhance their longevity and performance uvabsorber.combasf.us. The combination of this UV absorber with a HALS is often recommended to achieve optimal protection in demanding exterior applications samaterials.co.uklinchemical.comadditivesforpolymer.comchemicalbook.com.
High-Performance Plastics and Composites
In the realm of high-performance plastics and composites, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole is used as a light stabilizer to prevent the degradation of the material's mechanical and aesthetic properties upon exposure to sunlight uvabsorber.com. It is compatible with a wide range of polymers, including polyolefins, polyesters, and styrenics uvabsorber.com.
Its application is particularly crucial in products intended for outdoor use, where UV exposure is a significant factor in their lifespan uvabsorber.com. For instance, it is mentioned as a potential UV absorber in composite light stabilizers for polyolefin wood-plastic composite materials to improve their weather resistance google.com. By incorporating this additive, manufacturers can produce more durable plastics and composites that maintain their structural integrity and appearance for longer periods, even in harsh environmental conditions uvabsorber.comschem.netnbinno.com.
Optical Materials and Light Management Systems
The compound 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-, is a specialized monomer belonging to the hydroxyphenyl-benzotriazole class of ultraviolet (UV) absorbers. Its molecular structure is engineered for applications in advanced optical materials where effective light management is critical. The key feature of this compound is the presence of a polymerizable methallyl group—[(2-methyl-2-propenyl)oxy]—which allows it to be chemically integrated into a polymer matrix.
Functionality in Polymer Systems
As a polymerizable UV absorber, this compound can be covalently bonded into the backbone of various polymers, such as acrylates and methacrylates, during polymerization. arkat-usa.orglynnlabs.com This covalent integration is a significant advantage over traditional UV-absorbing additives, which are merely blended into the material. By becoming a permanent part of the polymer structure, the UV absorber is prevented from leaching out over time, which ensures durable and long-lasting protection against UV radiation. arkat-usa.org This stability is crucial for materials exposed to environmental stressors or in applications where additive migration could be problematic, such as in biomedical devices. google.comgoogle.com
The primary function of the benzotriazole moiety is to absorb harmful UV and high-energy visible (HEV) light and dissipate the energy as harmless thermal energy, a process facilitated by excited state intramolecular proton transfer (ESIPT). arkat-usa.org This mechanism allows the compound to be highly effective at providing targeted absorption of high-energy radiation while remaining transparent in the visible light spectrum (typically above 450 nm). google.comgoogle.com The parent chromophore, 2-(2'-hydroxy-5'-methylphenyl) benzotriazole, demonstrates strong absorbance in the 270-380 nm range with negligible absorption in the 400-700 nm visible light range. bohrium.com
Applications in Ophthalmic Devices
A principal application for this polymerizable UV absorber is in the manufacturing of ophthalmic devices, including soft contact lenses and intraocular lenses. google.comgoogle.com In this context, its role is to protect the cornea and internal ocular structures from the damaging effects of high-energy light, including UVA and UVB radiation. google.com
By incorporating 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- into the reactive mixture for lens production, manufacturers can create products with specific light-filtering properties. These lenses are designed to be visibly transparent while blocking a significant portion of UV and specific wavelengths of HEV light. google.com Research findings indicate that ophthalmic devices containing such polymerizable absorbers can be engineered to meet precise transmission specifications.
The table below outlines typical transmission properties for an ophthalmic device formulated with a polymerizable high-energy light absorbing compound.
| Wavelength Range (nm) | Light Transmission (%) |
|---|---|
| 280 - 399 nm (UV) | ≤ 45% |
| 400 - 409 nm (HEV) | 1% - 70% |
| 450 - 800 nm (Visible) | ≥ 80% |
Data sourced from patent literature for ophthalmic devices utilizing polymerizable benzotriazole UV absorbers. google.comgoogle.com
Optical Performance and Research Findings
Research on closely related benzotriazole structures provides insight into the optical performance of this class of UV absorbers. For instance, a similar compound, 2-(3-Allyl-2-hydroxy-5-methyl phenyl)-2H-benzotriazole, exhibits strong, characteristic UV absorption peaks. The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
The table below presents the UV absorption characteristics for a structurally analogous benzotriazole UV absorber in an acetonitrile solvent.
| Wavelength (λmax) | Molar Extinction Coefficient (ε) |
|---|---|
| 303 nm | 1.71 x 10⁴ ± 0.05 |
| 340 nm | 1.60 x 10⁴ ± 0.05 |
Data for 2-(3-Allyl-2-hydroxy-5-methyl phenyl)-2H-benzotriazole, a compound with the same core chromophore. lynnlabs.com
Theoretical studies using density functional theory (DFT) further confirm that the UV spectra of these hydroxyphenyl-benzotriazole derivatives are typically characterized by two primary absorption bands within the 280–400 nm region. scirp.org This strong absorption in the UV range, combined with high transmission in the visible spectrum, makes 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- a highly effective and durable component for creating advanced optical materials and light management systems.
Theoretical and Computational Chemistry Studies of 2h Benzotriazole, 2 5 Methyl 2 2 Methyl 2 Propenyl Oxy Phenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can elucidate electronic structure, molecular geometries, and various other physicochemical properties. For benzotriazole (B28993) derivatives, these calculations are crucial for applications such as UV absorbers, where electronic transitions are key to their function. rsc.org
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of 2-phenylbenzotriazoles is a subject of considerable interest. The relative orientation of the benzotriazole and phenyl rings dictates the extent of π-conjugation, which in turn influences the electronic properties. acs.org Studies on N-substituted benzotriazoles have shown that 2H-benzotriazoles are stabilized by ring conjugation, in contrast to their 1H-benzotriazole counterparts which are destabilized. acs.orgnih.gov
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating a more reactive species. For benzotriazole derivatives, the HOMO is typically a π-orbital distributed over the benzotriazole and phenyl rings, while the LUMO is a π*-orbital.
In the case of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, the substituents on the phenyl ring are expected to modulate the electronic properties. The methyl group (-CH3) is a weak electron-donating group, while the [(2-methyl-2-propenyl)oxy] group has a more complex electronic effect. The ether oxygen can donate electron density to the aromatic ring through resonance, while the allyl group can participate in various reactions. DFT calculations on similar benzothiazole (B30560) derivatives have shown that electron-donating groups can influence the HOMO-LUMO energy gap. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzothiazole Derivative (eV)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.21 |
| LUMO | -1.48 |
| HOMO-LUMO Gap | 4.73 |
Note: Data is for a representative benzothiazole derivative and is intended for illustrative purposes. Specific values for 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole would require dedicated calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole are key to its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.
For 2-phenyl-2H-benzotriazoles, the dihedral angle between the benzotriazole and phenyl rings is a critical conformational parameter. While 2-phenyl-2H-benzotriazole itself is planar in its ground and excited states, the introduction of bulky substituents in the ortho positions of the phenyl ring leads to a loss of coplanarity. researchgate.net In the subject molecule, the [(2-methyl-2-propenyl)oxy] group at the 2-position of the phenyl ring would sterically hinder coplanarity with the benzotriazole ring. This twisting would reduce the extent of π-conjugation between the two ring systems.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify preferred orientations and dynamic processes. For complex molecules like this, MD simulations can reveal how the flexible [(2-methyl-2-propenyl)oxy] side chain interacts with the rest of the molecule and its environment. Such simulations have been used to study the binding mechanisms of triazole inhibitors to enzymes. frontiersin.org
Table 2: Representative Dihedral Angles for Substituted 2-Phenylbenzotriazoles
| Compound | Dihedral Angle (°) |
| 2-Phenyl-2H-benzotriazole | 0 |
| 2-(2-Methylphenyl)-2H-benzotriazole | 58 |
| 2-(2,6-Dimethylphenyl)-2H-benzotriazole | 83 |
Note: Data is from literature for analogous compounds to illustrate the effect of steric hindrance on conformation. researchgate.net
Spectroscopic Property Prediction via DFT Calculations
Density Functional Theory (DFT) is a powerful tool for predicting various spectroscopic properties, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra. sci-hub.se Time-dependent DFT (TD-DFT) is particularly useful for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. researchgate.netnih.gov
For benzotriazole-based UV absorbers, TD-DFT calculations can predict the absorption maxima (λmax) and help to understand the nature of the electronic transitions involved (e.g., π→π* or n→π*). sci-hub.se These calculations can also assess the impact of different substituents and solvents on the absorption spectrum. sci-hub.se For 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, TD-DFT would be instrumental in predicting its efficacy as a UV absorber.
DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with experimental data, it is possible to assign specific vibrational modes to the observed absorption bands. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR data. researchgate.net
Table 3: Representative Calculated UV-Vis Absorption Data for a Benzotriazole Derivative
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 340 | 0.5 |
| S0 → S2 | 295 | 0.2 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific TD-DFT calculations on the target molecule.
Reaction Mechanism Modeling
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states.
Transition State Searches for Key Transformations
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Locating transition states is a key goal of reaction mechanism modeling. ucsb.edu Various algorithms, such as the Berny optimization to a transition state (Opt=TS) and synchronous transit-guided quasi-Newton (QST2/QST3) methods, are available in computational chemistry software to find these structures. youtube.com
For 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, several reactions could be of interest. For example, the [(2-methyl-2-propenyl)oxy] group could undergo rearrangement or other transformations. Computational studies could be employed to find the transition states for such reactions. The thermal rearrangement of benzotriazoles to other heterocyclic systems, such as carbazoles, is a known process that proceeds through high-energy intermediates and transition states. researchgate.net
Table 4: Representative Calculated Transition State Properties for a Generic Rearrangement
| Property | Value |
| Activation Energy (kcal/mol) | 25 |
| Imaginary Frequency (cm⁻¹) | -450 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state calculations.
Energy Profiles and Rate Constant Predictions
Once the reactants, products, and transition states have been located and their energies calculated, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur during a reaction, providing insights into the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barriers).
From the calculated activation energy (the energy difference between the reactants and the transition state), it is possible to estimate the reaction rate constant using transition state theory. Theoretical calculations have been used to determine the rate constants for the reaction of benzotriazoles with hydroxyl radicals. nih.gov For 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, such calculations could predict its stability and reactivity under various conditions. For instance, the Dimroth rearrangement in triazoles is a well-studied reaction for which energy profiles have been computationally modeled. rsc.org
Table 5: Hypothetical Energy Profile Data for a Two-Step Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.0 |
Note: This data is for a hypothetical reaction to illustrate the concept of a reaction energy profile.
Polymerization Process Simulation
The simulation of polymerization processes provides a microscopic view of chain growth, offering data that can be difficult to obtain experimentally. These simulations are foundational for designing polymers with specific microstructures and, consequently, tailored macroscopic properties.
In copolymerization, where two or more different monomers are polymerized together, the monomer reactivity ratios (typically denoted as r₁ and r₂) are critical parameters that describe the preference of a growing polymer chain to add a monomer of the same type versus a different type. scielo.br The reactivity ratio is defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the comonomer. scielo.br
The values of r₁ and r₂ dictate the composition and microstructure of the final copolymer. Traditionally, these ratios have been determined through laborious experimental methods, such as the Fineman-Ross and Kelen-Tudos methods, which involve synthesizing a series of copolymers at different monomer feed ratios and analyzing their composition. scielo.brresearchgate.net
Modern computational chemistry offers powerful alternatives for predicting these ratios. Machine learning models, particularly those using graph representations of molecules like the Multi-Input-Multi-Output Graph Attention Network (MIMO GAN), have shown significant promise. arxiv.org These models learn from vast datasets of experimentally determined reactivity ratios and can predict them for new monomer pairs based solely on their chemical structures. arxiv.org The process involves encoding the monomer structures using a format like SMILES (Simplified Molecular-Input Line-Entry System) and using the trained network to predict r₁ and r₂. arxiv.org This predictive capability can significantly accelerate the design of new copolymers. arxiv.org
Table 1: Illustrative Reactivity Ratios for Copolymerization of M1 with Various Comonomers (M2)
| M1 | Comonomer (M2) | Predicted r₁ | Predicted r₂ |
| 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole | Styrene | 0.45 | 0.85 |
| 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole | Methyl Methacrylate (MMA) | 0.30 | 1.10 |
| 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole | Vinyl Acetate (VA) | 2.50 | 0.05 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how predicted monomer reactivity ratios would be presented. It is based on general reactivity trends of similar functional groups.
The monomer reactivity ratios are the primary determinants of the polymer's microstructure—the sequence of monomer units along the polymer chain. arxiv.org The microstructure, in turn, governs many of the polymer's bulk properties, including its thermal, mechanical, and optical characteristics.
By knowing the reactivity ratios, the microstructure can be predicted using various models:
r₁ > 1 and r₂ > 1 : Unlikely in radical polymerization, this would indicate a tendency for both monomers to homopolymerize, leading to a blocky or phase-separated structure.
r₁ ≈ 0 and r₂ ≈ 0 : This indicates a strong preference for alternation, leading to a highly alternating copolymer (-M₁-M₂-M₁-M₂-).
r₁ * r₂ = 1 : This describes an ideal copolymerization, where the monomer units are arranged randomly along the chain.
r₁ > 1 and r₂ < 1 : Monomer M₁ is more reactive than M₂, leading to a copolymer that is initially rich in M₁ units.
Table 2: Predicted Polymer Microstructure Based on Hypothetical Reactivity Ratios
| Reactivity Ratios (r₁, r₂) | Product (r₁ * r₂) | Predominant Microstructure |
| (0.45, 0.85) | 0.3825 | Random copolymer with some tendency for alternation |
| (0.10, 0.20) | 0.02 | Strongly alternating copolymer |
| (0.95, 1.05) | 0.9975 | Ideal random copolymer |
| (5.0, 0.5) | 2.5 | Block-like or gradient copolymer |
Note: This table illustrates the relationship between monomer reactivity ratios and the resulting polymer microstructure. The values are hypothetical.
Material Property Prediction via Computational Methods
Computational methods are also extensively used to predict the physical and chemical properties of the final polymeric material, providing a direct link between the monomer structure and the material's performance.
For a polymer derived from a benzotriazole-containing monomer, one of the most important properties is its ability to absorb ultraviolet (UV) radiation. Benzotriazole derivatives are well-known UV absorbers. Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure and optical properties of molecules and polymers.
These methods can calculate the electronic transitions of the polymer, which correspond to the absorption of light at specific wavelengths. The calculated absorption spectrum can predict the maximum absorption wavelength (λ_max), providing insight into the material's effectiveness as a UV stabilizer. For benzotriazole-based polymers, these calculations can help in tuning the structure to absorb across a desired range of the UV spectrum. nih.gov
Table 3: Illustrative Comparison of Predicted and Experimental UV Absorption Maxima
| Polymer System | Computational Method | Predicted λₘₐₓ (nm) | Experimental λₘₐₓ (nm) |
| Poly(2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole) | TD-DFT (B3LYP/6-31G*) | 345 | Not Available |
| Benzotriazole-Thiophene Copolymer P1 | DFT | ~450 | 457 |
| Benzotriazole-Thiophene Copolymer P2 | DFT | ~490 | 502 |
Note: The data for the title compound is hypothetical. Data for P1 and P2 are derived from literature to illustrate the accuracy of computational predictions. nih.gov
The stability of a polymer, particularly its thermal stability, is a critical factor for many applications. Computational methods can be used to simulate the degradation processes of polymers and predict their stability.
Thermogravimetric analysis (TGA) is an experimental technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature. While TGA is an experimental method, computational approaches like molecular dynamics (MD) simulations coupled with quantum mechanics (QM) can be used to investigate the initial steps of thermal degradation. These simulations can identify the weakest bonds in the polymer structure and the most likely degradation pathways.
By calculating the bond dissociation energies (BDEs) for the various chemical bonds within the polymer repeat unit, computational chemistry can pinpoint the bonds that are most likely to break upon heating. This information can be correlated with the onset temperature of decomposition observed in TGA. For the polymer of 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-2H-benzotriazole, this would involve analyzing the stability of the ether linkage, the bonds within the benzotriazole ring, and the polymer backbone itself.
Table 4: Illustrative Predicted Bond Dissociation Energies (BDE) and Correlation with Thermal Stability
| Bond Location | Computational Method | Predicted BDE (kJ/mol) | Implication for Stability |
| C-O (Ether Linkage) | DFT (B3LYP/6-31G) | ~350-380 | Likely initial point of degradation |
| N-N (Benzotriazole Ring) | DFT (B39LYP/6-31G) | ~250-300 | Potential weak point under UV/thermal stress |
| C-C (Polymer Backbone) | DFT (B3LYP/6-31G*) | ~340-370 | Generally stable, but susceptible at high temp |
Note: The BDE values are hypothetical and illustrative, based on typical bond energies for these types of functional groups. They serve to demonstrate the application of computational methods in assessing polymer stability.
Future Directions and Emerging Research Avenues for 2h Benzotriazole, 2 5 Methyl 2 2 Methyl 2 Propenyl Oxy Phenyl
Development of Novel Synthetic Routes with Enhanced Atom Economy
The pursuit of more efficient and environmentally benign methods for synthesizing 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- and related benzotriazole (B28993) derivatives is a key area of future research. Traditional synthetic pathways can sometimes be multi-step processes with moderate yields. Future efforts will likely focus on the development of novel synthetic routes that maximize atom economy, minimize waste, and utilize milder reaction conditions.
One promising approach involves the application of "click chemistry," a concept centered around reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne Huisgen cycloaddition, a prime example of a click reaction, has been successfully used to create polyether polytriazole elastomers. nih.gov This methodology could be adapted for the synthesis of benzotriazole derivatives, potentially offering a more streamlined and efficient process.
Table 1: Comparison of Synthetic Methodologies
| Synthetic Approach | Advantages | Potential for Benzotriazole Synthesis |
| Traditional Synthesis | Established procedures | Can have lower atom economy and require harsh conditions. |
| Click Chemistry | High yields, mild conditions, minimal byproducts. nih.gov | Offers a highly efficient and clean route to benzotriazole derivatives. |
| Novel Cyclization Strategies | Milder reaction conditions, avoidance of toxic reagents. organic-chemistry.org | Could lead to more sustainable and efficient synthetic pathways. |
Exploration of Advanced Polymerization Techniques and Architectures
The [(2-methyl-2-propenyl)oxy]phenyl] moiety in the target compound provides a reactive site for polymerization. Future research will undoubtedly explore advanced polymerization techniques to create novel polymers with tailored architectures and properties. While traditional free-radical polymerization is a viable method, more controlled techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could offer precise control over molecular weight, polydispersity, and polymer architecture.
Grafting of similar vinyl-functionalized benzotriazole derivatives, such as 2(2-hydroxy-5-vinylphenyl)2H-benzotriazole, onto various polymer backbones has been successfully demonstrated. nasa.gov This suggests that 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- could be similarly grafted onto polymers like polypropylene, poly(methyl methacrylate), and polycarbonates to impart specific functionalities, such as UV protection. nasa.gov
The development of block copolymers, where segments of a benzotriazole-containing polymer are combined with other polymer blocks, could lead to materials with unique self-assembly behaviors and multifunctional properties. For instance, combining a hydrophobic benzotriazole block with a hydrophilic block could result in amphiphilic copolymers that form micelles or other nanostructures in solution.
Integration into Multifunctional Materials Systems
A significant future direction lies in the integration of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- into multifunctional materials systems. Its inherent UV-absorbing properties make it an excellent candidate for enhancing the durability and performance of a wide range of materials.
Benzotriazole derivatives are well-known as effective UV stabilizers in plastics, coatings, and textiles. researchgate.netepa.gov The subject compound can be incorporated into these materials either as an additive or, more permanently, by copolymerization or grafting. polysciences.comelectronicsandbooks.com This covalent bonding prevents leaching of the UV absorber over time, leading to more durable and long-lasting protection.
Future research could focus on creating composite materials where the benzotriazole-containing polymer is combined with other functional components. For example, incorporating it into a polymer matrix with conductive fillers could lead to materials that are both UV-resistant and electrically conductive. Similarly, combining it with flame retardants could result in materials with enhanced fire safety and weatherability.
Application in Photoresponsive Materials and Smart Polymers
The photostability of the benzotriazole moiety, which is key to its function as a UV absorber, can also be harnessed for the development of photoresponsive materials and smart polymers. While the primary function is to dissipate UV energy as heat, subtle photochemical transformations could potentially be exploited to create materials that change their properties in response to light.
Although the mechanism of photodegradation of some hydroxyphenyl benzotriazole-based UV absorbers has been studied, indicating that photoreactivity is often confined to the material's surface, this very characteristic could be utilized. nasa.gov For instance, this surface-specific reactivity could be engineered to create self-healing surfaces or materials that undergo a color change upon prolonged UV exposure, acting as a built-in sensor for material degradation.
Further research is needed to fully understand the photophysical and photochemical processes of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]-. By modifying its chemical structure, it may be possible to tune its photoresponsive behavior and design novel smart materials with on-demand properties.
Computational Design and High-Throughput Screening of Related Compounds
Computational chemistry and materials informatics will play a pivotal role in accelerating the discovery and development of new benzotriazole-based materials. Density Functional Theory (DFT) calculations have already proven to be a powerful tool for understanding the structure-property relationships of benzotriazole derivatives, such as in the context of organic field-effect transistors. nih.gov These computational methods can be used to predict the electronic and optical properties of novel derivatives of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- before they are synthesized in the lab, saving significant time and resources.
High-throughput screening, both computational and experimental, can be employed to rapidly evaluate large libraries of related compounds. By systematically varying the substituents on the benzotriazole and phenyl rings, it will be possible to identify new compounds with enhanced UV absorption, improved polymer compatibility, or novel functionalities. This data-driven approach will enable the rational design of next-generation materials with precisely tailored properties.
Table 2: Key Parameters for Computational Screening
| Property | Computational Metric | Desired Outcome for UV Absorbers |
| UV Absorption | Excitation Energies, Oscillator Strengths | Strong absorption in the UV-A and UV-B regions. |
| Photostability | Bond Dissociation Energies | High energy barrier for photodegradation pathways. |
| Solubility/Compatibility | Solvation Free Energy | Good solubility in target polymer matrices. |
| Electronic Properties | HOMO/LUMO levels | Tuned for specific electronic applications. |
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The full potential of 2H-Benzotriazole, 2-[5-methyl-2-[(2-methyl-2-propenyl)oxy]phenyl]- will be unlocked through interdisciplinary collaborations. The intersection of polymer chemistry, organic synthesis, photochemistry, materials science, and computational modeling will be crucial for driving innovation.
For example, collaboration with experts in coordination chemistry could lead to the development of novel metal complexes incorporating benzotriazole-based ligands. nih.gov These complexes could exhibit interesting catalytic, optical, or magnetic properties.
Furthermore, research at the interface of materials science and biology could explore the use of benzotriazole-functionalized polymers in biomedical applications. While the focus of this article is not on biological activity, the inherent properties of the compound could be leveraged in areas such as drug delivery systems or biocompatible coatings, contingent on thorough toxicological evaluation. The study of the human metabolism of related benzotriazole UV absorbers provides a framework for how such investigations could be conducted. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(2-methyl-2-propenyl)oxy]phenyl derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution or etherification. For example, 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one was synthesized by refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base . Similarly, derivatives like 2-[(2-methyl-2-propenyl)oxy]benzoic acid (CAS 119171-39-0) are synthesized via coupling reactions under controlled pH and temperature, followed by recrystallization for purity . Key steps include monitoring reaction completion (e.g., TLC or color change) and purification via cold ethanol washing.
Q. How can the purity and structural integrity of [(2-methyl-2-propenyl)oxy]phenyl compounds be validated?
- Methodological Answer : Use multi-modal characterization:
- NMR and FT-IR : To confirm functional groups (e.g., methallyloxy or phenyl ether linkages) .
- HPLC/GC-MS : To assess purity (>95% threshold for research-grade compounds) .
- X-ray crystallography : For unambiguous structural confirmation in crystalline derivatives .
Q. What safety precautions are recommended when handling [(2-methyl-2-propenyl)oxy]phenyl derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis, as some derivatives may release volatile byproducts .
- Storage : Keep in amber glass vials at 2–8°C to prevent degradation. Refer to safety data sheets (SDS) for specific hazards, such as potential carcinogenicity noted in structurally similar phenoxy compounds .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reactivity of [(2-methyl-2-propenyl)oxy]phenyl compounds?
- Methodological Answer : Substituent effects are quantified via Hammett σ values. For example, electron-withdrawing groups (e.g., nitro) increase electrophilicity in radical reactions, while electron-donating groups (e.g., methoxy) stabilize intermediates. Comparative studies show that p-methyl substituents enhance radical stability in oxy radicals more significantly than in phenyl radicals . Experimental validation involves synthesizing derivatives with varying substituents and analyzing reaction kinetics via stopped-flow spectroscopy.
Q. What methodologies are employed to assess the biological activity of [(2-methyl-2-propenyl)oxy]phenyl derivatives?
- Methodological Answer :
- Enzyme assays : Test inhibition of 5-HT2A receptors (relevant for psychoactive analogs) using radioligand binding assays .
- Antimicrobial screens : Use agar diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential .
Q. How can contradictions in spectral data of [(2-methyl-2-propenyl)oxy]phenyl derivatives be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR shifts with density functional theory (DFT)-predicted values.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected structures .
- Dynamic kinetic studies : Resolve ambiguities in tautomeric or conformational equilibria using variable-temperature NMR .
Q. What are the challenges in optimizing reaction yields for [(2-methyl-2-propenyl)oxy]phenyl-based polymers?
- Methodological Answer : Key challenges include:
- Steric hindrance : Mitigate using bulkier catalysts (e.g., Grubbs III for ring-opening metathesis) .
- Side reactions : Suppress oligomerization via slow monomer addition and low temperatures (−20°C) .
- Yield quantification : Use gel permeation chromatography (GPC) to monitor molecular weight distributions and adjust initiator ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
